Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a methoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethyl acetoacetate} + \text{4-methoxybenzylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification by recrystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Similar structure but lacks the methoxyphenyl and amino groups.
Ethyl 2-{[(4-hydroxyphenyl)methyl]amino}-3-oxobutanoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}-3-oxobutanoate is unique due to the presence of both the methoxyphenyl and amino groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
61838-85-5 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]-3-oxobutanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(10(2)16)15-9-11-5-7-12(18-3)8-6-11/h5-8,13,15H,4,9H2,1-3H3 |
InChI Key |
QHTMPTIJVJBDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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